molecular formula C18H15N3O3 B2884085 methyl 4-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate CAS No. 338975-66-9

methyl 4-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate

Cat. No. B2884085
CAS RN: 338975-66-9
M. Wt: 321.336
InChI Key: RVMAVZRHQGFWRN-UHFFFAOYSA-N
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Description

The compound “methyl 4-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate” is a chemical compound with the molecular formula C20H17N5O2 . It is also known as 3H-Pyrazol-3-one, 4-((1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)amino)-2,4-dihydro-5-methyl-2-phenyl- .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The compound has a pyrazolone core, which is a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including our compound of interest, have shown promising results as antimicrobial agents. They have been found to be effective against a variety of bacterial strains, contributing to the development of new antibiotics to combat antibiotic resistance .

Antitumor Properties

Some imidazole derivatives have been evaluated for their potential in cancer therapy. They can act on various pathways involved in tumor growth and metastasis, offering a route for the development of novel anticancer drugs .

Anti-inflammatory Uses

Due to their chemical structure, these compounds can interfere with inflammatory processes, making them candidates for the treatment of chronic inflammatory diseases .

Antidiabetic Effects

Research has indicated that certain imidazole derivatives can influence blood sugar levels and may be used in the management of diabetes through the modulation of insulin release or glucose metabolism .

Antiviral Applications

The structural flexibility of imidazole compounds allows them to be tailored to target specific viral proteins, which is crucial in the design of antiviral drugs, especially in the face of emerging viral diseases .

Antioxidant Potential

Imidazole derivatives have been synthesized and evaluated for their antioxidant potential, which is important in preventing oxidative stress-related diseases .

Antihelmintic Activity

These compounds have also been used in the treatment of parasitic worm infections, providing a synthetic alternative to traditional antihelmintic drugs .

Antiulcer Applications

Imidazole derivatives like omeprazole and pantoprazole are well-known for their antiulcer activity, acting as proton pump inhibitors to reduce stomach acid production .

properties

IUPAC Name

methyl 4-[(3-oxo-5-phenyl-1,2-dihydropyrazol-4-yl)methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-24-18(23)13-7-9-14(10-8-13)19-11-15-16(20-21-17(15)22)12-5-3-2-4-6-12/h2-11H,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZCDDRKSWFKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=CC2=C(NNC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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